1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one
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Overview
Description
1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one is an organic compound that belongs to the class of diphenylmethanes. This compound features a piperidine ring, which is a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one typically involves the reaction of diphenylmethane derivatives with piperidine under specific conditions. One common method includes the use of a Grignard reagent, where diphenylmethane is reacted with magnesium in the presence of an ether solvent to form a Grignard intermediate. This intermediate is then reacted with a piperidine derivative to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Dipipanone: Another diphenylmethane derivative with similar structural features but different pharmacological properties.
1-(Piperidin-1-yl)hexadecan-1-one: A compound with a similar piperidine ring but different alkyl chain length and functional groups.
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one: A compound with a similar piperidine ring but different unsaturation in the alkyl chain.
Uniqueness
1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one is unique due to its specific combination of diphenylmethane and piperidine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
38940-46-4 |
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Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1,2-diphenyl-6-piperidin-1-ylhexan-1-one |
InChI |
InChI=1S/C23H29NO/c25-23(21-14-6-2-7-15-21)22(20-12-4-1-5-13-20)16-8-11-19-24-17-9-3-10-18-24/h1-2,4-7,12-15,22H,3,8-11,16-19H2 |
InChI Key |
MDUDECSQHYSVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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